Oligomycin B - 11050-94-5

Oligomycin B

Catalog Number: EVT-292934
CAS Number: 11050-94-5
Molecular Formula: C45H72O12
Molecular Weight: 805.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oligomycin B is a macrolide antibiotic primarily produced by Streptomyces spp. [, , , , ]. Classified as a polyketide, it plays a crucial role in scientific research as a potent inhibitor of oxidative phosphorylation, specifically targeting the F0 subunit of mitochondrial ATP synthase [, , , , , ].

Molecular Structure Analysis

The three-dimensional structure of Oligomycin B has been elucidated using X-ray crystallography [, , ]. Detailed spectroscopic analyses, including NMR and IR spectroscopy, have provided comprehensive assignments of its 1H and 13C NMR spectra [, ]. This information has been crucial in understanding its interactions with the target enzyme and for structure-activity relationship studies.

Mechanism of Action

Oligomycin B exerts its inhibitory effect by binding to the F0 subunit of mitochondrial ATP synthase, a key enzyme responsible for ATP synthesis via oxidative phosphorylation [, , , , , , , ]. This binding blocks the proton channel within the F0 subunit, disrupting the proton gradient essential for ATP synthesis. This inhibition leads to a decrease in cellular ATP levels, affecting various energy-dependent processes within the cell.

Physical and Chemical Properties Analysis

Although specific details regarding the physical and chemical properties of Oligomycin B are limited within the provided papers, its hydrophobicity has been determined using HPLC methods [, ]. This characteristic influences its interaction with biological membranes and its ability to access the mitochondrial membrane-bound ATP synthase.

Applications
  • Mitochondrial function: Its ability to inhibit ATP synthase makes it a valuable tool for investigating mitochondrial respiration, ATP production, and the role of mitochondria in various cellular processes [, , , , , , , , , , , ].
  • Cellular metabolism: By disrupting ATP synthesis, researchers can use Oligomycin B to study the interplay between oxidative phosphorylation, glycolysis, and other metabolic pathways [, , , , ].
  • Calcium signaling: Studies highlight the influence of Oligomycin B on intracellular calcium homeostasis, potentially due to its effects on mitochondrial calcium uptake and its impact on calcium-dependent signaling pathways [, , , , ].
  • Antifungal and Anti-cancer activity: Research indicates that Oligomycin B exhibits potent antifungal activity against a range of plant pathogens, including Magnaporthe oryzae Triticum and Plasmopara viticola, affecting their growth and development [, ]. Furthermore, it demonstrates cytotoxic effects on human colorectal carcinoma cells and inhibits the ABC transporter efflux pump P-glycoprotein (P-gp), suggesting potential anti-cancer properties [].
  • Drug discovery: Oligomycin B and its analogs serve as valuable starting points for developing novel therapeutic agents, particularly for targeting diseases related to mitochondrial dysfunction or those where disrupting cellular energy metabolism is desirable [].

Oligomycin A

Compound Description: Oligomycin A, like Oligomycin B, is a macrolide antibiotic produced by Streptomyces spp. known for its potent antifungal activity. Both compounds share a similar macrocyclic lactone structure, contributing to their ability to inhibit the F0F1 ATP synthase, a critical enzyme for ATP production in mitochondria and bacteria [, ].

Relevance: Oligomycin A exhibits a close structural resemblance to Oligomycin B, differing primarily in the side chain attached to the macrocyclic ring. Despite these minor differences, both compounds demonstrate comparable antifungal activity [, ]. Notably, Oligomycin A also shares Oligomycin B's ability to inhibit the motility and induce lysis of zoospores in Plasmopara viticola, a significant grapevine pathogen []. This reinforces the strong structure-activity relationship within the oligomycin family.

Oligomycin C

Compound Description: Oligomycin C is another member of the oligomycin family, sharing the characteristic macrocyclic lactone core with Oligomycin B []. Like Oligomycin A and B, Oligomycin C exhibits potent antifungal activity, attributed to its inhibition of mitochondrial F0F1 ATP synthase [].

Relevance: Oligomycin C, while structurally similar to Oligomycin B, demonstrates a higher hydrophobicity compared to Oligomycin B and other oligomycins like A and SC-II []. This difference in hydrophobicity, potentially arising from variations in side chain composition, might contribute to variations in their pharmacokinetic profiles and biological activities. Despite these differences, Oligomycin C's antifungal action and its identification alongside Oligomycin B in several studies underline the consistent antifungal properties of this compound class [].

Oligomycin F

Compound Description: Oligomycin F is a macrolide antibiotic and a structural analog of Oligomycin B, isolated from Streptomyces spp. It exhibits significant antifungal activity against various plant pathogens, particularly against Plasmopara viticola, a grapevine downy mildew pathogen [].

Relevance: Oligomycin F shares a similar macrocyclic lactone structure with Oligomycin B, but with distinct side chain modifications, contributing to its unique biological profile []. Although Oligomycin F demonstrates comparable antifungal activity to Oligomycin B, its potency against P. viticola zoospores is slightly lower, indicating a potential influence of structural variations on target specificity and activity within the oligomycin family [].

Oligomycin SC-II

Compound Description: Oligomycin SC-II belongs to the oligomycin group of macrolide antibiotics, sharing the characteristic macrocyclic structure with Oligomycin B. Like other members of this family, Oligomycin SC-II is produced by Streptomyces spp. and exhibits significant antifungal activity [].

24-lumooligomycin B

Compound Description: 24-lumooligomycin B is a newly identified oligomycin analog isolated from the marine-derived Streptomyces sp. FXY-T5. It exhibits potent antifungal and antitumor activities []. The 'lumooligomycin' designation indicates a derivative of Oligomycin B with modifications in its luminescent properties, likely due to structural changes in the side chain.

4-lumooligomycin B

Compound Description: 4-lumooligomycin B, another new oligomycin derivative, was also isolated from Streptomyces sp. FXY-T5, displaying significant antifungal and antitumor properties. The 'lumooligomycin' designation suggests a structural modification influencing its luminescent properties compared to Oligomycin B [].

Relevance: 4-lumooligomycin B, as a newly identified analog of Oligomycin B, expands the structural diversity of this compound class. Its discovery underscores the potential of marine microorganisms as sources of novel bioactive metabolites. The shared antifungal and antitumor activities between 4-lumooligomycin B and Oligomycin B suggest a conserved mechanism of action, likely involving inhibition of F0F1 ATP synthase []. Further research is needed to confirm its specific molecular targets.

6-lumooligomycin B

Compound Description: 6-lumooligomycin B is another newly discovered Oligomycin B derivative isolated from the marine Streptomyces sp. FXY-T5, characterized by its potent antifungal and antitumor activities. Similar to other 'lumooligomycins', structural variations in the side chain are presumed to contribute to its altered luminescent properties compared to Oligomycin B [].

40-homooligomycin B

Compound Description: 40-homooligomycin B, a new analog of Oligomycin B, was isolated from Streptomyces sp. FXY-T5. Characterized by its potent antifungal and antitumor activities, this compound represents another example of a structurally diverse oligomycin derivative [, ].

Relevance: 40-homooligomycin B's discovery underscores the potential of exploring marine microorganisms for novel bioactive molecules. Its designation as 'homooligomycin' indicates a close structural similarity to Oligomycin B, with modifications potentially affecting the length or composition of the carbon chain. Despite these structural variations, its antifungal and antitumor activities suggest a similar mode of action to Oligomycin B, likely targeting F0F1 ATP synthase. Further studies are required to determine its exact molecular interactions and to evaluate its therapeutic potential [, ].

15-hydroxy-oligomycin B

Compound Description: 15-hydroxy-oligomycin B is a novel analog of Oligomycin B, identified from the marine Streptomyces sp. FXY-T5 and characterized by potent antifungal and antitumor activities. The addition of a hydroxyl group at the 15th position distinguishes it from the parent compound, Oligomycin B [].

Relevance: 15-hydroxy-oligomycin B's discovery highlights the potential of finding new bioactive analogs through minor structural modifications of existing natural products. The presence of an additional hydroxyl group at the 15th position might influence its binding affinity and specificity towards its molecular target, likely the F0F1 ATP synthase, contributing to its biological activity []. Further research is needed to compare its efficacy and potential therapeutic advantages over Oligomycin B.

Relevance: Although structurally distinct from Oligomycin B, Pamamycin's presence within the same study and its shared ability to inhibit P. viticola zoospores suggest a potential overlap in their mechanisms of action or targets. It is plausible that Pamamycin might also interfere with fungal mitochondrial function or other critical cellular processes, as observed with Oligomycin B []. Further research is needed to explore their potential synergistic effects and to investigate their molecular targets in detail.

Properties

CAS Number

11050-94-5

Product Name

Oligomycin B

IUPAC Name

(14S,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

Molecular Formula

C45H72O12

Molecular Weight

805.0 g/mol

InChI

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,38?,40?,41?,42?,44-,45-/m0/s1

InChI Key

QPRQJOHKNJIMGN-RUJZQUSISA-N

SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Synonyms

(1S,2'R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,28R,29S)-22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomeric SMILES

CCC1CCC2C(C(C([C@@]3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)[C@@](C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.